molecular formula C15H15N3O B11862290 2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine CAS No. 21444-77-9

2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine

Cat. No.: B11862290
CAS No.: 21444-77-9
M. Wt: 253.30 g/mol
InChI Key: XCGLIWJYPORQCU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine is a benzimidazole derivative characterized by a methoxyphenyl group at the 2-position and a methyl group at the 1-position of the benzimidazole core. The compound’s structure combines aromatic and heterocyclic motifs, making it a subject of interest in medicinal chemistry and drug design.

The synthesis of related benzimidazole derivatives typically involves condensation reactions between o-phenylenediamine derivatives and aldehydes or ketones under acidic conditions, followed by functional group modifications . For example, ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (compound 1 in ) was synthesized via Schiff base formation and subsequent reduction, highlighting methodologies applicable to the target compound’s preparation.

Properties

CAS No.

21444-77-9

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-methylbenzimidazol-5-amine

InChI

InChI=1S/C15H15N3O/c1-18-14-8-5-11(16)9-13(14)17-15(18)10-3-6-12(19-2)7-4-10/h3-9H,16H2,1-2H3

InChI Key

XCGLIWJYPORQCU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid . The reaction mixture is heated under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine. The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of synthesized benzimidazole derivatives against several microbial strains. The results indicated significant activity with minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM against tested strains, demonstrating the potential of these compounds as effective antimicrobial agents .

CompoundMIC (µM)Target Strains
N11.27Gram-positive
N81.43Gram-negative
N222.60Fungal strains
N232.65Various

Anticancer Applications

The anticancer potential of benzimidazole derivatives has been extensively studied, with promising results indicating their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Activity

In a comparative study, the anticancer activity of 2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine was assessed against human colorectal carcinoma cell lines (HCT116). The compound exhibited an IC50 value lower than that of standard chemotherapeutic agents, indicating its potential as a more effective treatment option .

CompoundIC50 (µM)Cell Line
N95.85HCT116
N184.53HCT116
Standard9.99HCT116 (5-FU)

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact on Activity : The 4-methoxyphenyl group in the target compound may enhance lipid solubility and membrane permeability compared to chlorobenzyl or nitro-substituted analogs .

Pharmacological and Mechanistic Comparisons

  • Anti-Inflammatory Activity : Compound 8a () demonstrated COX-2 inhibition via molecular docking, suggesting that the target compound’s methoxyphenyl group could similarly interact with hydrophobic pockets in inflammatory enzymes.
  • Opioid Receptor Modulation: Nitazene analogs () with 2-benzylbenzimidazole scaffolds exhibit nanomolar potency at μ-opioid receptors. The target compound’s methoxyphenyl group may confer selectivity over δ- or κ-opioid receptors, though experimental validation is needed.
  • Enzyme Inhibition : Compound 9e () showed α-glucosidase inhibitory activity, implying that the benzimidazole core can target enzymatic active sites. The target compound’s primary amine at the 5-position may facilitate hydrogen bonding with catalytic residues.

Biological Activity

2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine is C15H15N3O. The structure features a benzimidazole core, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to 2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine have demonstrated significant inhibitory effects on various cancer cell lines. A study indicated that modifications in the benzimidazole structure could enhance cytotoxicity against human cancer cells, suggesting that the methoxy substitution plays a crucial role in its activity .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes associated with disease states. For example, a related study focused on inhibitors of the DprE1 enzyme, crucial for tuberculosis treatment. Although this compound was not directly tested, similar benzimidazole derivatives showed IC50 values in the low micromolar range, indicating promising inhibitory activity .

Anti-inflammatory Properties

The anti-inflammatory effects of benzimidazole derivatives have also been documented. In vivo studies demonstrated that compounds with similar structures exhibited significant reductions in inflammatory markers in animal models. This suggests that 2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine may possess similar anti-inflammatory properties due to its structural characteristics .

The biological activity of 2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine is likely mediated through multiple pathways:

  • Enzyme Inhibition : By interacting with active sites of specific enzymes, it may prevent substrate binding and subsequent catalytic activity.
  • Cell Cycle Arrest : Some benzimidazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Anticancer Activity

A notable study evaluated a series of substituted benzimidazoles for their cytotoxic effects against various cancer cell lines. The results showed that compounds with methoxy groups exhibited enhanced potency compared to their unsubstituted counterparts. The study concluded that the presence of electron-donating groups like methoxy significantly contributes to the anticancer activity by modulating electronic properties .

Anti-inflammatory Research

In another investigation, researchers synthesized several benzimidazole derivatives and assessed their anti-inflammatory activity using carrageenan-induced paw edema in rats. The results indicated a dose-dependent reduction in edema, supporting the hypothesis that these compounds can effectively modulate inflammatory responses .

Data Summary

Activity Type IC50 Values (µM) Remarks
AnticancerVaries (Low µM range)Significant cytotoxicity against cancer cells
Enzyme Inhibition~2.2 - 3.0Effective against DprE1 enzyme
Anti-inflammatoryVariesDose-dependent reduction in inflammation

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